molecular formula C25H21N3O2 B3014326 2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097894-64-7

2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B3014326
CAS No.: 2097894-64-7
M. Wt: 395.462
InChI Key: AKOSVOFXKJJVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a useful research compound. Its molecular formula is C25H21N3O2 and its molecular weight is 395.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • The synthesis of pyrrolo-and indolo[1,2-a]quinoxalines, which are structurally similar to 2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline, has been achieved through an iodine-catalyzed approach. This method is green and practical, utilizing environmentally friendly oxidants and economical catalysts (Wang et al., 2015).
  • Another study has developed a method for the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines, offering a way to diversify these compounds in pharmaceutical research and organic synthesis (Le et al., 2021).

Pharmacological Potential

  • Quinoxalines, closely related to the chemical , possess unique and versatile pharmacological applications. They have been synthesized and characterized extensively, indicating potential in medicinal chemistry (Faizi et al., 2018).

Chemical Properties and Applications

  • The study of pyrrolo[1,2-α]quinoxalines, which shares structural similarities with the compound , has revealed methods for direct synthesis through oxidative coupling, demonstrating the importance of these compounds in various chemical processes (Ahn et al., 2021).

Applications in Organic Electronics

  • Quinoxaline-containing compounds have been synthesized for use as electronic transporting materials in organic light emitting diodes (OLEDs), highlighting the potential electronic applications of similar compounds (Yin et al., 2016).

Properties

IUPAC Name

(4-phenylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-15-14-21(17-28)30-24-16-26-22-8-4-5-9-23(22)27-24/h1-13,16,21H,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOSVOFXKJJVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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